molecular formula C20H20O7 B600638 6,7,2',3',4'-Pentamethoxyisoflavone CAS No. 33978-66-4

6,7,2',3',4'-Pentamethoxyisoflavone

Cat. No. B600638
CAS RN: 33978-66-4
M. Wt: 372.37
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

6,7,2',3',4'-Pentamethoxyisoflavone is a natural product found in Pterodon pubescens and Pterodon emarginatus with data available.

Scientific Research Applications

Synthesis and Natural Occurrence

  • Synthesis: The compound 5,6,7,3',4'-pentamethoxyisoflavone has been successfully synthesized via a 5-step protocol, including esterification, Fries transformation, and Vilsmeier-Haack reaction. The overall yield was 76% based on 3,4,5-trimethoxyphenol. This synthesis process confirms the structure of the natural isoflavone through NMR and elemental analysis (Li Hong-qi, 2010).
  • Natural Occurrence: Several new isoflavones, including 5,6,7,3',4'-pentamethoxyisoflavone, were identified from the leaves of Ateleia herbert-smithii. Their occurrence offers insights into the biosynthesis and taxonomic significance of these compounds in the species (N. C. Veitch et al., 2003).

Biological Activities and Applications

  • Fungicidal Potential: Methoxylated flavones like 5,6,7,8,3',4'-hexamethoxyflavone exhibit significant antifungal activities against Colletotrichum gloeosporioides, a major plant pathogen. These compounds, including variations of pentamethoxyisoflavone, show potential as natural fungicides (Ernestina Almada-Ruiz et al., 2003).
  • Anticancer Activities: Polymethoxylated flavones (PMFs), including 5,6,7,8,3',4'-hexamethoxyflavone, have been studied for their antiproliferative activity against tumor cell lines, highlighting the potential of similar compounds such as 6,7,2',3',4'-pentamethoxyisoflavone in cancer research (I. Sergeev et al., 2006).
  • Antimicrobial Activity: Flavones like 5,6,7,8,3',4'-hexamethoxyflavone, closely related to 6,7,2',3',4'-pentamethoxyisoflavone, demonstrate antimicrobial activity against various pathogens, suggesting potential applications in antimicrobial research (W. F. Zheng et al., 1996).

Quantification and Characterization

  • Quantification Techniques: In a study, 6-hydroxy-7,8,2',3',4'-pentamethoxyisoflavone was quantified using GC-MS in selected ion monitoring mode. This method highlights the importance of accurate quantification techniques for isoflavones, relevant for research on 6,7,2',3',4'-pentamethoxyisoflavone (M. A. Hossain & S. Rahman, 2015).

properties

CAS RN

33978-66-4

Product Name

6,7,2',3',4'-Pentamethoxyisoflavone

Molecular Formula

C20H20O7

Molecular Weight

372.37

synonyms

6,7-Dimethoxy-3-(2,3,4-trimethoxyphenyl)-4H-1-benzopyran-4-one

Origin of Product

United States

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